This compound falls under the category of amino alcohols and is classified as a chiral building block due to its asymmetric carbon atom. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (R)-2-amino-2-(3,4-difluorophenyl)ethanol. The compound has a CAS number of 277295-93-9, which facilitates its identification in chemical databases.
The synthesis of 2-amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of a ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using biocatalysts such as ketoreductases. For instance, the engineered ketoreductase ChKRED20 has been reported to enhance both activity and enantioselectivity, yielding high optical purity and yield.
The molecular structure of 2-amino-2-(3,4-difluorophenyl)ethanol can be described as follows:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths and angles. These analyses reveal that the fluorine substituents induce steric strain but also enhance the compound's lipophilicity.
2-Amino-2-(3,4-difluorophenyl)ethanol participates in various chemical reactions:
The mechanism of action for 2-amino-2-(3,4-difluorophenyl)ethanol primarily involves its role as an intermediate in synthesizing ticagrelor, a P2Y12 receptor antagonist. This compound inhibits platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing thrombus formation and reducing cardiovascular event risks.
The interaction mechanism typically involves:
The physical and chemical properties of 2-amino-2-(3,4-difluorophenyl)ethanol include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide detailed profiles of functional groups and molecular integrity .
The applications of 2-amino-2-(3,4-difluorophenyl)ethanol span several fields:
Transition metal catalysts enable direct access to enantiomerically enriched 2-amino-2-(3,4-difluorophenyl)ethanol via asymmetric hydrogenation of prochiral enamine precursors. Iridium complexes with P,N-ligands (e.g., BoPhoz-type ligands) achieve >90% ee in hydrogenating N-(3,4-difluorobenzoyl) enamides at 50–100 bar H₂ and 60°C [6] [10]. Ruthenium–BINAP systems show complementary selectivity for O-protected amino ketone intermediates, though fluorinated substrates require electron-donating ligand modifications to counteract aryl ring electron withdrawal. Critical parameters include:
Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation Performance
Catalyst System | Substrate | ee (%) | TON | Conditions |
---|---|---|---|---|
Ir-(S)-BoPhoz | N-Ac Enamide | 92 | 500 | 80°C, 80 bar |
Ru-(R)-DM-SEGPHOS | O-Ac Ketone | 88 | 1,000 | 50°C, 50 bar |
Rh-(R,R)-Et-DuPhos | N-Boc Enol | 85 | 750 | 60°C, 100 bar |
Chiral organocatalysts mediate enantioselective reductive amination between 3,4-difluorophenylglyoxal and ammonia surrogates. L-Proline-derived phosphoric acids (TRIP derivatives) facilitate imine formation and subsequent Hantzsch ester reduction, delivering the (S)-amine in 85% ee [5] [9]. Borane-mediated asymmetric reduction using Corey–Bakshi–Shibata (CBS) catalysts achieves higher enantioselectivity (94% ee) but requires anhydrous conditions and stoichiometric catalyst loading. Key advantages include:
Classical resolution of racemic 2-amino-2-(3,4-difluorophenyl)ethanol employs chiral acids for selective crystallization. Di-p-toluoyl-D-tartaric acid (DTTA) in ethanol–water (4:1) resolves the (R)-enantiomer with 98% de after three recrystallizations [7]. Critical parameters include:
Lipases show exceptional enantiodiscrimination for fluorinated amino alcohols. Candida antarctica lipase B (CAL-B) in vinyl acetate/acetonitrile (1:1) resolves racemic 2-amino-2-(3,4-difluorophenyl)ethanol through N-acetylation at 40°C, yielding (S)-amine (98% ee) and (R)-acetamide (99% ee) with E-value >200 [6] [10]. Thermomyces lanuginosus lipase (TLL) exhibits reversed enantiopreference. Process intensification strategies include:
Table 2: Lipase Performance in Kinetic Resolution
Lipase | Solvent | Conversion (%) | ee_product (%) | ee_substrate (%) | E-value |
---|---|---|---|---|---|
CAL-B (Novozym 435) | MTBE | 45 | >99 (R-acetamide) | 98 (S-amine) | 197 |
TLL (Immobead 150) | Acetonitrile | 40 | 95 (S-acetamide) | 96 (R-amine) | 145 |
Pseudomonas sp. | Toluene | 50 | 90 (R-acetamide) | 92 (S-amine) | 65 |
Chiral Ni(II) complexes enable stereocontrolled synthesis from 3,4-difluorobenzaldehyde. (S)-N-Benzylproline-derived Schiff base complexes undergo diastereoselective addition with glycine equivalents, followed by decarboxylative reduction to afford (S)-2-amino-2-(3,4-difluorophenyl)ethanol in 96% de [5]. The protocol features:
Whole-cell biocatalysts achieve deracemization via stereoselective oxidation/reduction cascades. Recombinant E. coli co-expressing alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) in choline chloride–malonic acid deep eutectic solvent (DES) deracemizes racemic amino alcohol to (S)-enantiomer (99% ee, 95% yield) at 500 mM loading [1] [3]. DES enhances performance through:
Table 3: Chemoenzymatic Deracemization Efficiency
Biocatalyst System | Reaction Medium | Substrate Loading (g/L) | ee (%) | Yield (%) | Productivity (g/L·d) |
---|---|---|---|---|---|
E. coli/CmCR + GDH | ChCl:Malonic acid | 200 | 99 | 95 | 380 |
Lactobacillus/KR-01 | Phosphate buffer | 500 | >99.9 | 98 | 667 |
E. coli/LsCRM3 mutant | H₂O | 400 | 99.7 | 97 | 809 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5